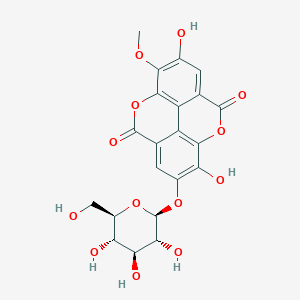
Stachyanthuside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stachyanthuside A is an ellagic acid glycoside isolated from the leaves of Diplopanax stachyanthus . It is a bioactive compound with a molecular formula of C21H18O13 and a molecular weight of 478.36 g/mol . This compound is widely used in research in the fields of pharmaceuticals, cosmetics, and health products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stachyanthuside A is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the leaves of Diplopanax stachyanthus using solvents like ethanol, followed by partitioning with n-hexane and ethyl acetate . The residual fraction is then subjected to repeated column chromatography over silica gel and Sephadex LH-20 to afford this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions: Stachyanthuside A, being an ellagic acid glycoside, can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the glycoside into its corresponding aglycone.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced aglycones, and substituted glycosides .
Applications De Recherche Scientifique
Stachyanthuside A has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Stachyanthuside A involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Neutralizing free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: Inhibiting enzymes involved in oxidative stress and inflammation pathways.
Comparaison Avec Des Composés Similaires
Stachyanthuside A is unique among ellagic acid glycosides due to its specific structure and bioactivity. Similar compounds include:
Desglauside: An ellagic acid derivative isolated from Desbordesia glaucescens.
Ellagic Acid: A common polyphenol found in various fruits and vegetables.
Oleanolic Acid: A triterpenoid compound with similar bioactive properties.
These compounds share some structural similarities but differ in their specific bioactivities and applications.
Propriétés
Numéro CAS |
864779-30-6 |
|---|---|
Formule moléculaire |
C21H18O13 |
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
6,14-dihydroxy-7-methoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C21H18O13/c1-30-16-7(23)2-5-11-10-6(20(29)34-18(11)16)3-8(13(25)17(10)33-19(5)28)31-21-15(27)14(26)12(24)9(4-22)32-21/h2-3,9,12,14-15,21-27H,4H2,1H3/t9-,12-,14+,15-,21-/m1/s1 |
Clé InChI |
BBCVPHJIWIMGCN-OZJCBLQYSA-N |
SMILES isomérique |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
SMILES canonique |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


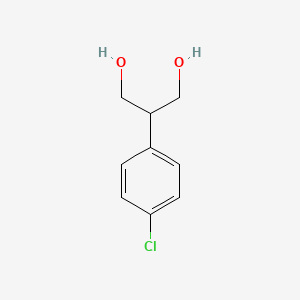
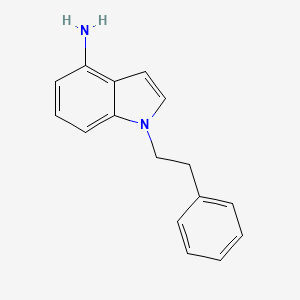
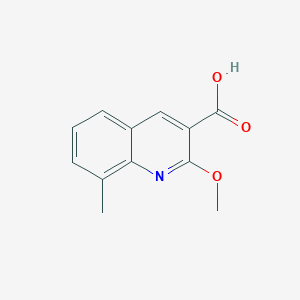

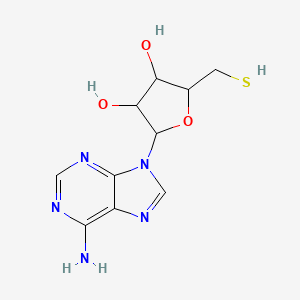
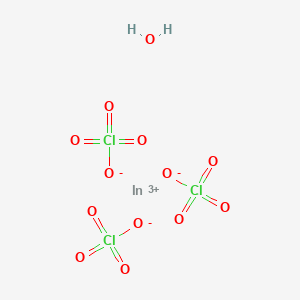
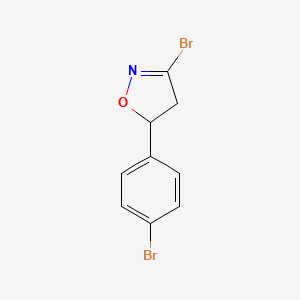
![(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)
![[2-(3-Bromopropoxy)ethyl]benzene](/img/structure/B12092882.png)
![2-[4-(Difluoromethoxy)phenyl]pyrrolidine](/img/structure/B12092884.png)
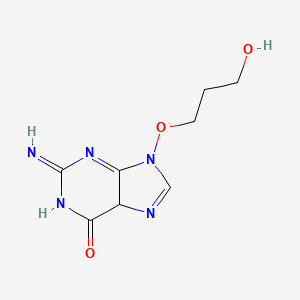

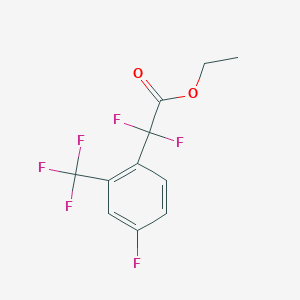
![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)
